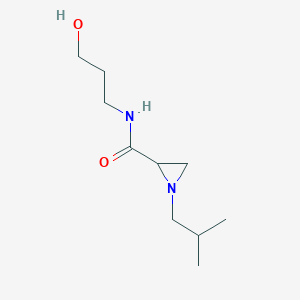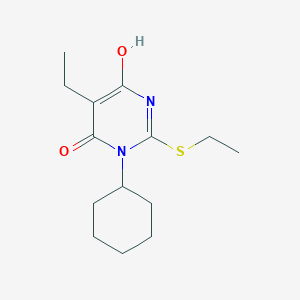![molecular formula C22H27FN2O B6045908 N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)
N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine, commonly known as FPPP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It is a potent psychostimulant and has been extensively studied for its scientific research applications.
Mecanismo De Acción
FPPP exerts its effects by binding to the dopamine and norepinephrine transporters and inhibiting their reuptake. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn activates their respective receptors. The activation of these receptors leads to a cascade of intracellular signaling events, ultimately resulting in the observed effects of FPPP.
Biochemical and Physiological Effects:
FPPP has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, attention, and motivation. It also enhances the activity of these neurotransmitters by inhibiting their reuptake. FPPP has been shown to increase heart rate, blood pressure, and body temperature, indicating its stimulant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages as a research tool. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it a valuable tool for investigating the role of these neurotransmitters in the brain. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, FPPP has several limitations as well. It has a short half-life, which limits its usefulness in long-term studies. It is also a controlled substance, which restricts its availability and use.
Direcciones Futuras
There are several future directions for research on FPPP. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of FPPP's effects on other neurotransmitter systems, such as serotonin and acetylcholine. Additionally, FPPP could be used as a tool to investigate the role of dopamine and norepinephrine in various neurological and psychiatric disorders. Overall, FPPP has the potential to be a valuable research tool for investigating the neurochemical basis of behavior and cognition.
Métodos De Síntesis
The synthesis of FPPP involves the reaction of N-benzylpiperidine with 4-fluorophenylacetic acid and N-methylmorpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
FPPP has been extensively studied for its scientific research applications, especially in the field of neuroscience. It is used as a tool to investigate the role of dopamine and norepinephrine neurotransmitters in the brain. FPPP has been shown to increase the release of these neurotransmitters and enhance their activity in the brain, leading to increased alertness, attention, and motivation.
Propiedades
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c1-24(16-19-6-3-2-4-7-19)21-8-5-15-25(17-21)22(26)14-11-18-9-12-20(23)13-10-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJVGWFPYSRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)

![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)



